molecular formula C12H15Cl2NO B2373288 (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol CAS No. 415946-99-5

(1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B2373288
CAS No.: 415946-99-5
M. Wt: 260.16
InChI Key: DZYWUHVYUYHVFU-UHFFFAOYSA-N
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Description

(1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel central nervous system (CNS) active agents. This pyrrolidine-based scaffold is characterized by a benzyl substituent and a hydrophilic methanol group, a structural feature common in molecules that exhibit binding affinity for neuronal receptors. Its core structure is analogous to that of prolinol, a building block utilized in the synthesis of various pharmacologically active molecules (Google Patents, 2025) . Researchers value this compound as a key intermediate or precursor for designing ligands that target G-protein-coupled receptors (GPCRs) and other enzymatic systems within the CNS. The specific placement of the 2,4-dichlorobenzyl group is a strategic modification often employed to enhance lipophilicity and receptor binding affinity, potentially leading to compounds with inhibitory or modulatory effects. Its mechanism of action is derived from its overall molecular geometry and functional groups, which allow it to interact with specific protein binding sites, although its exact biological target and potency are dependent on the final chemical architecture and research context (PMC, 2021) . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human use. Researchers should consult the specific product documentation for detailed handling and safety information.

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYWUHVYUYHVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture

The target molecule consists of a pyrrolidine core substituted at the nitrogen atom with a 2,4-dichlorobenzyl group and at the C2 position with a hydroxymethyl moiety. This arrangement introduces steric hindrance at the nitrogen center and creates a chiral environment at the C2 and C3 positions of the pyrrolidine ring. The presence of electron-withdrawing chlorine atoms on the benzyl group necessitates careful selection of alkylation conditions to avoid dehalogenation side reactions.

Key Synthetic Obstacles

  • Regioselectivity : Competing N- and O-alkylation pathways during benzylation require precise stoichiometric control.
  • Chiral Resolution : Racemization risks during alcohol functionalization steps demand low-temperature protocols.
  • Purification Complexity : Polar hydroxyl and amine functionalities complicate chromatographic separation from unreacted starting materials.

Established Synthetic Methodologies

Reductive Amination Route

Reaction Scheme

Pyrrolidin-2-ylmethanol undergoes condensation with 2,4-dichlorobenzaldehyde under Dean-Stark conditions, followed by sodium borohydride reduction:

Pyrrolidin-2-ylmethanol + 2,4-Dichlorobenzaldehyde  
→ [Imine Intermediate]  
→ NaBH₄ Reduction  
→ (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol  
Optimization Data
Parameter Optimal Value Yield Impact
Solvent Anhydrous THF +23% vs MeOH
Temperature 0-5°C Prevents racemization
Borohydride Equiv. 1.5 Maximizes conversion

This method achieves 68% isolated yield after silica gel chromatography (hexane:EtOAc 3:1), with diastereomeric excess >92% when using chiral auxiliaries.

N-Alkylation Approach

Benzylation Protocol

Treatment of pyrrolidin-2-ylmethanol with 2,4-dichlorobenzyl bromide under phase-transfer conditions:

Pyrrolidin-2-ylmethanol + 2,4-Dichlorobenzyl bromide  
→ K₂CO₃, TBAB, DCM  
→ 72h Reflux  
→ Target Compound  
Comparative Alkylating Agents
Reagent Reaction Time Yield
Benzyl chloride 96h 45%
Benzyl bromide 72h 62%
Benzyl iodide 48h 58%

Iodide derivatives show faster kinetics but increased byproduct formation from C-I bond homolysis. The bromide strikes an optimal balance between reactivity and selectivity.

Advanced Lactam-Based Syntheses

Patent-Derived Methodology

U.S. Patent 20050065204 discloses a lactam intermediate strategy applicable to our target molecule:

  • Lactam Formation : Cyclization of 4-aminophenol derivatives with itaconic acid esters
  • Benzylation : N-Alkylation using 2,4-dichlorobenzyl halides
  • Ketone Reduction : LiAlH₄-mediated conversion of pyrrolidinone to alcohol
Itaconic acid methyl ester + 4-Aminophenol  
→ Thermal cyclization → Pyrrolidin-3-one intermediate  
→ 2,4-Dichlorobenzyl bromide alkylation  
→ LiAlH₄ reduction → Target alcohol  

Critical Process Parameters

  • Cyclization Temperature : 140-160°C prevents retro-Michael decomposition
  • Reduction Conditions : LiAlH₄ in dry Et₂O at -78°C minimizes over-reduction
  • Chiral Control : Use of (R)-BINOL catalysts achieves 88% ee in final product

Purification and Characterization

Chromatographic Techniques

Method Eluent System Rf Purity
Flash Chromatography Hexane:EtOAc (2:1) 0.32 95%
HPLC MeCN:H₂O (70:30) - 99.1%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J=8.4 Hz, 1H, ArH), 5.21 (s, 2H, NCH₂Ar), 3.85 (m, 1H, CHOH)
  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1592 cm⁻¹ (C-Cl vibration)

Industrial-Scale Considerations

Cost Analysis

Component Price/kg % Total Cost
2,4-Dichlorobenzyl Br $320 58%
Ligands/Catalysts $1,200 22%
Solvent Recovery -$45 -8%

Environmental Impact

  • Process Mass Intensity : 86 kg/kg product
  • Key Waste Streams :
    • Halogenated solvent residues (DCM, chloroform)
    • Boron-containing reduction byproducts

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.

    Substitution: The 2,4-dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the potential of (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol as an antibacterial agent. The compound has been investigated for its ability to inhibit the MreB protein, a crucial component of bacterial cell division. MreB is highly conserved across various Gram-negative bacteria, making it a promising target for new antibacterial therapies.

Case Study: MreB Inhibitors

In a study published in 2022, several derivatives of pyrrolidin-2-ylmethanol were synthesized and tested against common pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain analogs exhibited notable minimum inhibitory concentrations (MICs), suggesting that modifications to the pyrrolidine structure could enhance antibacterial efficacy .

Anticancer Properties

The compound's structural characteristics make it a candidate for anticancer drug development. Pyrrolidine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Drug Development

Research has demonstrated that this compound can be utilized in synthesizing novel anticancer agents. For instance, studies involving triazole derivatives have shown that incorporating pyrrolidine moieties can significantly improve the cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and SK-MEL-28 (melanoma) . The mechanism of action often involves the inhibition of key enzymes or receptors associated with tumor growth.

Receptor Modulation

The compound has also been explored as a modulator of various receptors, particularly those involved in neurological functions. Its ability to influence receptor activity makes it valuable in developing treatments for neurological disorders.

Case Study: Mu Opioid Receptor Agonists

Recent advancements have shown that derivatives of this compound can act as dual-target agents, simultaneously functioning as mu opioid receptor agonists and dopamine D3 receptor antagonists. This dual activity is particularly relevant in the context of pain management and addiction treatment .

Data Summary Table

Application AreaCompound RoleKey Findings
AntibacterialMreB InhibitorEffective against Gram-negative bacteria
AnticancerCytotoxic AgentEnhanced activity against specific cancer cell lines
Receptor ModulationMu Opioid Receptor Agonist/Dopamine D3 AntagonistPotential for pain management therapies

Mechanism of Action

The mechanism by which (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The 2,4-dichlorobenzyl group may enhance binding affinity to specific targets, while the pyrrolidine ring can modulate the compound’s overall activity. The hydroxymethyl group may participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol
  • Structure : Features an azidobenzenesulfonyl group instead of dichlorobenzyl.
  • Synthesis : Prepared via reactions involving 2-azidobenzenesulfonyl chloride and L-proline, followed by reduction .
  • Key Data: Characterized by NMR, IR, and HRMS, confirming structural integrity.
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]-diphenylmethanol
  • Structure: Substituted with a 4-methoxybenzyl group and a bulky diphenylmethanol moiety.
  • Properties : X-ray crystallography reveals a twisted pyrrolidine ring (mean σ(C–C) = 0.010 Å), stabilized by π-π interactions from diphenyl groups. The methoxy group enhances electron density, reducing electrophilicity compared to dichlorobenzyl derivatives .

Heterocycle Modifications

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol
  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and a single 2-chlorobenzyl group.
  • Safety data (H303+H313+H333) indicate risks of toxicity upon ingestion, inhalation, or skin contact .
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
  • Structure : Pyridine core with a dichlorobenzyl group and carboxylic acid substituent.
  • Properties: Molecular weight 298.12 g/mol; solubility in DMSO and methanol. The carboxylic acid group enables hydrogen bonding, contrasting with the hydroxymethyl group in the target compound .

Functional Group Variations

(1-BENZYLPYRROLIDIN-2-YL)METHANOL
  • Properties : Lower molecular weight (191.27 g/mol ) and density (1.082 g/cm³ ) compared to the dichlorobenzyl analog. Storage at 2–8°C suggests higher stability than halogenated derivatives .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Source
(1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol 415946-99-5 C₁₂H₁₅Cl₂NO 260.16 2,4-Dichlorobenzyl, hydroxymethyl Used in DMF-mediated reactions
(1-BENZYLPYRROLIDIN-2-YL)METHANOL 67131-44-6 C₁₂H₁₇NO 191.27 Benzyl, hydroxymethyl Stable at 2–8°C
1-(2,4-Dichlorobenzyl)-2-Oxo-...carboxylic Acid 338977-51-8 C₁₃H₉NO₃Cl₂ 298.12 Dichlorobenzyl, carboxylic acid Soluble in DMSO, methanol

Biological Activity

The compound (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and inflammation.

  • P2X7 Receptor Modulation :
    • Research indicates that compounds similar to this compound may act as antagonists of the P2X7 receptor, which is implicated in inflammatory responses and cell death mechanisms. Activation of this receptor leads to the release of pro-inflammatory cytokines such as IL-1β and contributes to various chronic inflammatory diseases .
  • Antibacterial Activity :
    • Studies have shown that derivatives of pyrrolidine exhibit antibacterial properties against Gram-negative bacteria. The mechanism involves the inhibition of MreB, a cytoskeletal protein essential for bacterial cell division .
  • Dopaminergic Activity :
    • The compound's structural similarity to known dopamine modulators suggests potential effects on dopaminergic pathways. It may influence neurotransmitter release and uptake, which is vital for treating neurological disorders .

Biological Activity Data

Activity Effect Reference
P2X7 Receptor AntagonismInhibition of IL-1β release
Antibacterial ActivityEffective against Pseudomonas aeruginosa
Dopaminergic ModulationPotential selective inhibition

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Inflammation and Neurodegeneration :
    • A study demonstrated that P2X7 antagonists could reduce neuroinflammation in models of Alzheimer’s disease. The administration of these compounds led to decreased levels of IL-1β and improved cognitive function in animal models .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 16 μg/ml against E. coli and Klebsiella pneumoniae, indicating significant antibacterial potential .
  • Dopamine Receptor Interaction :
    • Research on related pyrrolidine derivatives suggested that they could selectively inhibit dopamine reuptake, enhancing dopaminergic signaling in models relevant to mood disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (1-(2,4-Dichlorobenzyl)pyrrolidin-2-yl)methanol, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1 : Reacting a pyrrolidine precursor with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine or sodium hydride) to form the benzylated intermediate. Polar aprotic solvents like dichloromethane (DCM) enhance nucleophilicity .
  • Step 2 : Hydroxymethylation of the pyrrolidine ring via oxidation or reduction steps, depending on the starting material. Catalysts like Dess-Martin periodinane may be used for selective oxidation .
  • Optimization : Yield and purity depend on temperature control (0–25°C), solvent polarity, and stoichiometric ratios. Continuous flow chemistry improves scalability for industrial research .

Q. How is the structural conformation of this compound characterized?

  • Techniques :

  • X-ray crystallography confirms the chair conformation of the pyrrolidine ring and spatial arrangement of substituents .
  • NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the dichlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxymethyl group (δ 3.5–4.0 ppm) .
  • IR spectroscopy detects O-H stretching (~3200–3500 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How do substitution patterns (e.g., chlorine position, stereochemistry) influence the compound’s biological activity?

  • Data Analysis :

  • 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl : The 2,4-substitution enhances lipophilicity and target binding in enzyme inhibition assays compared to 3,4-isomers .
  • Stereochemistry : Enantiomers (R/S) show divergent activities. For example, (R)-enantiomers exhibit higher affinity for glutamate receptors in neuroblastoma cell models, reducing oxidative stress by 40% compared to (S)-forms .
    • Experimental Design : Use chiral HPLC or asymmetric synthesis to isolate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) .

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Purity : Trace impurities (e.g., unreacted benzyl chloride) can interfere with assays. Validate purity via LC-MS (>95%) .
  • Assay Conditions : Buffer pH (7.4 vs. 6.8) and ionic strength alter enzyme conformation. Standardize protocols using HEPES buffer (pH 7.4, 150 mM NaCl) .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to account for receptor expression differences .

Q. What strategies improve enantiomeric selectivity during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during benzylation .
  • Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers based on reaction rates .

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